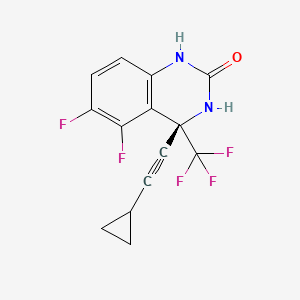

(4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one

Vue d'ensemble

Description

DPC 963, également connu sous le nom de (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluorométhyl-3,4-dihydro-2(1H)-quinazolinone, est un inhibiteur non nucléosidique de la transcriptase inverse de deuxième génération. Il est principalement utilisé dans le traitement des infections à virus de l'immunodéficience humaine (VIH). Ce composé est connu pour son activité puissante contre le rétrovirus VIH-1 et a été étudié de manière approfondie pour ses propriétés antivirales .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse de DPC 963 implique plusieurs étapes clés :

Condensation : la 2’-amino-5’-chloro-2,2,2-trifluoroacétophénone est condensée avec l’isocyanate de triméthylsilyle en présence de diméthylaminopyridine.

Désilylation : le produit obtenu subit une désilylation avec le fluorure de tétrabutylammonium pour fournir un dérivé de quinazoline.

Déshydratation : l’alcool tertiaire du dérivé de quinazoline est déshydraté en utilisant des tamis moléculaires dans du toluène à reflux pour former une imine.

Addition : le cyclopropylacétylide de lithium est ajouté à l’imine en présence d’éthérate de trifluorure de bore pour donner un adduit racémique.

Isolement : L’énantiomère (S) désiré est isolé par chromatographie liquide haute performance (HPLC) chirale.

Méthodes de Production Industrielle

La production industrielle de DPC 963 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. L’utilisation de techniques de purification avancées telles que la cristallisation et la chromatographie est essentielle pour obtenir le produit final adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions

DPC 963 subit diverses réactions chimiques, notamment :

Oxydation : le composé peut être oxydé pour former des dérivés hydroxylés.

Réduction : les réactions de réduction peuvent convertir la triple liaison du groupe cyclopropylethynyle en oléfine.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe trifluorométhyle ou du cycle quinazolinone.

Réactifs et Conditions Communs

Oxydation : les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : l’hydrure de lithium et d’aluminium est souvent utilisé comme agent réducteur.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux Produits Formés

Dérivés hydroxylés : formés par oxydation.

Dérivés oléfiniques : formés par réduction.

Quinazolinones substituées : Formées par des réactions de substitution.

Applications de la Recherche Scientifique

DPC 963 a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

DPC 963 has several scientific research applications:

Mécanisme D'action

DPC 963 exerce ses effets en inhibant l’enzyme transcriptase inverse du VIH-1. Cette enzyme est cruciale pour la réplication du virus, et son inhibition empêche la synthèse de l’ADN viral à partir de l’ARN. Le composé se lie à un site spécifique sur l’enzyme transcriptase inverse, provoquant un changement conformationnel qui réduit son activité. Cela conduit finalement à une diminution de la réplication et de la charge virale .

Comparaison Avec Des Composés Similaires

Composés Similaires

Efavirenz : un autre inhibiteur non nucléosidique de la transcriptase inverse utilisé dans le traitement du VIH.

DPC 961 : un composé étroitement apparenté possédant des propriétés antivirales similaires.

DPC 083 : Un autre inhibiteur non nucléosidique de la transcriptase inverse de deuxième génération.

Unicité de DPC 963

DPC 963 est unique en raison de sa forte puissance et de sa sélectivité pour la transcriptase inverse du VIH-1. Il a montré une efficacité contre les souches du virus qui sont résistantes à d’autres inhibiteurs non nucléosidiques de la transcriptase inverse. De plus, son centre de carbone quaternaire contenant du trifluorométhyle offre une stabilité et une biodisponibilité améliorées par rapport aux composés similaires .

Activité Biologique

The compound (4S)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 295.19 g/mol

Structural Features

The compound features:

- A cyclopropylethynyl group that may enhance lipophilicity and biological interaction.

- Difluoro and trifluoromethyl groups that can influence electronic properties and stability.

Antiviral Properties

Research indicates that derivatives of quinazoline compounds exhibit significant antiviral activity. Specifically, this compound has shown potential against HIV and other viral infections. Studies suggest that this compound selectively targets HIV-infected cells, leading to cytotoxic effects while sparing healthy cells .

Antitumor Activity

Quinazoline derivatives are known for their antitumor properties. The presence of the cyclopropylethynyl moiety in this compound may enhance its ability to inhibit tumor growth. Experimental data suggest that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.

The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition leads to reduced cell viability in cancerous cells and viral replication in infected cells.

Study 1: Antiviral Efficacy

In a controlled study, this compound was administered to HIV-infected cell cultures. The results demonstrated a dose-dependent reduction in viral load, with minimal cytotoxicity observed in non-infected cells. This suggests a selective action against HIV-infected cells .

Study 2: Antitumor Activity

Another study evaluated the compound's effects on various cancer cell lines. Treatment with this compound resulted in significant apoptosis rates compared to control groups. The study highlighted the compound's potential as an anticancer agent due to its ability to trigger programmed cell death pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4S)-6-Fluoroquinazolinone | Fluoro group instead of trifluoromethyl | Moderate antitumor activity |

| (4S)-6-Chloroquinazolinone | Chloro group at position 6 | Antiviral activity against HSV |

| (4S)-6-Bromoquinazolinone | Bromo group instead of trifluoro | Lower cytotoxicity but similar antiviral effects |

This table illustrates how variations in structural features can significantly influence the biological activities of related compounds.

Propriétés

IUPAC Name |

(4S)-4-(2-cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5N2O/c15-8-3-4-9-10(11(8)16)13(14(17,18)19,21-12(22)20-9)6-5-7-1-2-7/h3-4,7H,1-2H2,(H2,20,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNJQJJFXFJVCX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175700 | |

| Record name | DPC 963 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214287-90-8 | |

| Record name | DPC 963 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPC 963 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPC-963 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEW2AAG1IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.